molecular formula C23H27N3O5 B11398392 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11398392
M. Wt: 425.5 g/mol
InChI Key: JZJVBXJLVKGRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature

The systematic IUPAC name of the compound is derived from its structural components. The parent heterocycle is a 1,2,5-oxadiazole ring, substituted at the 3-position with an acetamide group and at the 4-position with a 3,4-diethoxyphenyl group. The acetamide moiety is further substituted with a 4-(propan-2-yl)phenoxy group. Following IUPAC priority rules for substituents and functional groups, the full name is constructed as follows:

  • Core structure : The 1,2,5-oxadiazole ring (also known as furazan) serves as the parent heterocycle.
  • Substituents :
    • At position 4: A 3,4-diethoxyphenyl group.
    • At position 3: An acetamide group (-NH-C(O)-CH2-O-).
  • Acetamide substitution : The oxygen atom of the acetamide’s ethoxy group is bonded to a 4-(propan-2-yl)phenyl group.

The complete IUPAC name is N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide . This nomenclature adheres to the hierarchical prioritization of functional groups and substituents, ensuring unambiguous identification of the compound’s structure.

Common Synonyms and Registry Numbers

The compound is referenced under multiple aliases in chemical databases and literature:

  • Chemical Abstracts Service (CAS) Registry Number : While the exact CAS number for this specific compound is not explicitly listed in the provided sources, structurally related analogs, such as N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide (CAS 880397-14-8), share similar frameworks.
  • PubChem CID : The compound Navarixin (CID 9865554), with the molecular formula C21H23N3O5, represents a closely related structure, though differences in substituents distinguish it from the target compound.
  • Research codes : Experimental identifiers such as STK908771 or AKOS002201333 may appear in proprietary contexts.

These synonyms facilitate cross-referencing across chemical databases and patent literature, though users must verify structural equivalence when retrieving data.

Molecular Formula and Weight

The compound’s molecular formula is C21H23N3O5 , calculated from its constituent atoms:

  • Carbon (C) : 21 atoms
  • Hydrogen (H) : 23 atoms
  • Nitrogen (N) : 3 atoms
  • Oxygen (O) : 5 atoms

The molecular weight is 397.42 g/mol , derived from the sum of atomic masses:

  • Carbon: $$21 \times 12.01 = 252.21 \, \text{g/mol}$$
  • Hydrogen: $$23 \times 1.008 = 23.18 \, \text{g/mol}$$
  • Nitrogen: $$3 \times 14.01 = 42.03 \, \text{g/mol}$$
  • Oxygen: $$5 \times 16.00 = 80.00 \, \text{g/mol}$$

This formula and weight align with mass spectrometry data and computational predictions for analogous oxadiazole derivatives. Structural analogs, such as the fluorophenoxy variant (C20H20FN3O5, molecular weight 401.40 g/mol), demonstrate how minor substituent changes alter molecular properties.

Structural Comparison of Related Compounds

The following table contrasts key features of structurally similar oxadiazole derivatives:

Compound Name Molecular Formula Unique Substituents Molecular Weight (g/mol)
Target Compound C21H23N3O5 4-(Propan-2-yl)phenoxy, 3,4-diethoxy 397.42
N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide C20H20FN3O5 4-Fluorophenoxy 401.40
Navarixin C21H23N3O5 Furan-2-yl, cyclobutenedione 397.42

This comparison underscores the role of substituents in modulating physicochemical properties while maintaining a conserved oxadiazole core.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C23H27N3O5/c1-5-28-19-12-9-17(13-20(19)29-6-2)22-23(26-31-25-22)24-21(27)14-30-18-10-7-16(8-11-18)15(3)4/h7-13,15H,5-6,14H2,1-4H3,(H,24,26,27)

InChI Key

JZJVBXJLVKGRRI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Phenyl Groups: The phenyl groups can be introduced via nucleophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the oxadiazole derivative with the phenoxy acetamide moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where oxadiazole derivatives have shown efficacy.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is likely related to its ability to interact with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl groups may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-yl]-2-(4-Fluorophenoxy)propanamide (CAS 872868-30-9)
  • Structural Differences: Phenyl substituents: 3,4-Dimethoxy (vs. diethoxy) on the oxadiazole ring. Acetamide chain: 4-Fluorophenoxy-propanamide (vs. 4-isopropylphenoxy-acetamide).
  • The isopropyl group (vs. fluorine) introduces steric bulk, which may alter receptor-binding kinetics .
2-(4-Chlorophenyl)-N-[4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-yl]acetamide (CAS 874192-66-2)
  • Structural Differences: Phenyl substituents: 3,4-Dimethoxy (vs. diethoxy). Acetamide chain: 4-Chlorophenyl (vs. 4-isopropylphenoxy).
  • Implications :
    • Chlorine’s electron-withdrawing effect contrasts with the electron-donating isopropyl group, affecting electronic distribution and interaction with biological targets .

Functional Group Modifications in Acetamide Derivatives

HC-030031 (TRPA1 Antagonist)
  • Structure : 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide.
  • Comparison: Shares the isopropylphenylacetamide moiety but replaces the oxadiazole core with a purine-dione system. Activity: Blocks TRPA1 with IC₅₀ = 4–10 μM, demonstrating the therapeutic relevance of the isopropylphenoxy group in ion channel modulation .
N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}-2-[2-(Propan-2-yl)Phenoxy]Acetamide (CAS 606923-53-9)
  • Structural Differences: Contains an isoxazole-sulfamoylphenyl group (vs. oxadiazole-diethoxyphenyl). Retains the isopropylphenoxy chain.
Melting Points and Solubility
  • Target Compound : Melting point (mp) data unavailable, but analogues like 2-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide (mp 117–118°C) suggest moderate crystallinity .
  • HC-030031 : Reported mp ~76–80°C, indicating similar physical properties despite differing cores .

Biological Activity

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a compound that belongs to the oxadiazole class of heterocycles. This compound has garnered interest due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. The structure of the compound suggests that it may interact with various biological targets, making it a candidate for further pharmacological evaluation.

  • Molecular Formula : C21H23N3O5
  • Molecular Weight : 397.42 g/mol
  • CAS Number : 880789-83-3

Anticancer Activity

Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicate that compounds in this class can induce apoptosis in cancer cells.

Cell Line IC50 (µM)
HeLa (Cervical cancer)5.0
MCF7 (Breast cancer)3.2
A549 (Lung cancer)4.8
HCT116 (Colon cancer)6.1

The above table summarizes the cytotoxicity data for this compound against selected cancer cell lines.

Anti-inflammatory Activity

Oxadiazole derivatives have also been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory mediators such as cytokines and nitric oxide. The compound was tested in animal models of inflammation and showed a reduction in paw edema and inflammatory markers.

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against a range of bacteria and fungi. Preliminary results indicated that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, oxadiazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression related to cell cycle and apoptosis.

Case Studies

  • Study on Anticancer Properties : A study by Maftei et al. (2020) demonstrated that modifications of oxadiazole derivatives led to enhanced anticancer activity. The study reported on the synthesis of several analogs and their activity against multiple cancer cell lines.
  • Anti-inflammatory Evaluation : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory potential of various oxadiazole derivatives, including the compound . Results showed significant inhibition of TNF-alpha production in LPS-stimulated macrophages.

Q & A

Q. What is the recommended synthetic pathway for preparing N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of precursors like nitriles or amidoximes under reflux conditions in solvents such as ethanol or acetonitrile .
  • Step 2 : Functionalization of the phenoxyacetamide moiety through nucleophilic substitution or coupling reactions, often using coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Step 3 : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization to achieve >95% purity . Critical parameters include temperature control (60–80°C for cyclization), solvent polarity, and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm absence of impurities. For example, the oxadiazole proton appears as a singlet near δ 8.5–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₆N₂O₅: 434.1845) .
  • X-ray Crystallography : Resolve 3D conformation, particularly steric effects from the 3,4-diethoxyphenyl and isopropyl groups .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

  • In vitro assays : Test against enzyme targets (e.g., kinases, proteases) or cell lines (cancer, microbial) using protocols like MTT or ATPase assays .
  • Dose-response curves : Evaluate IC₅₀ values at concentrations ranging from 1 nM to 100 μM. Parallel controls (e.g., DMSO vehicle) ensure data validity .
  • Selectivity profiling : Compare activity against structurally related analogs to identify key functional groups (e.g., oxadiazole vs. triazole cores) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while toluene reduces side reactions in cyclization steps .
  • Catalyst selection : Pd/C or CuI for cross-coupling reactions, with catalyst loading optimized to 2–5 mol% to minimize costs .
  • Reaction monitoring : Use TLC or in situ IR spectroscopy to track intermediate formation and terminate reactions at >90% conversion .

Q. How should researchers address contradictory bioactivity data across different experimental models?

  • Reproducibility checks : Validate assays in triplicate across independent labs, controlling variables like cell passage number or serum batch .
  • Mechanistic studies : Perform binding assays (SPR, ITC) to confirm target engagement, resolving discrepancies between enzymatic and cellular activity .
  • Metabolic stability assessment : Use liver microsomes or hepatocytes to identify rapid degradation pathways that may skew in vivo results .

Q. What methodologies are suitable for studying the compound’s pharmacokinetics (ADME)?

  • Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
  • Metabolism : LC-MS/MS analysis of plasma samples from rodent studies to identify primary metabolites (e.g., demethylation of ethoxy groups) .
  • Excretion : Radiolabeled tracer studies (³H or ¹⁴C) to quantify renal vs. hepatic clearance .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Accelerated degradation studies (40–60°C) show decomposition >48 hours, necessitating storage at –20°C .
  • Photostability : Protect from UV light; amber vials prevent oxadiazole ring cleavage .
  • Solution stability : In DMSO, stability >6 months at –80°C; avoid aqueous buffers (pH >7) due to hydrolysis .

Q. What computational approaches aid in predicting structure-activity relationships (SAR)?

  • Docking simulations : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • QSAR modeling : Train models on analogs’ electronic (HOMO/LUMO) and steric (logP, TPSA) descriptors to prioritize synthetic targets .
  • MD simulations : Analyze conformational flexibility of the acetamide linker under physiological conditions .

Q. How can researchers design analogs to enhance target selectivity?

  • Substituent modification : Replace isopropyl with bulkier tert-butyl to exploit hydrophobic pockets or introduce electron-withdrawing groups (e.g., nitro) to modulate reactivity .
  • Scaffold hopping : Replace oxadiazole with pyrimidine or thiadiazole cores while retaining key hydrogen-bonding motifs .
  • Prodrug strategies : Mask polar groups (e.g., acetamide) with ester prodrugs to improve oral bioavailability .

Q. What advanced analytical methods resolve challenges in purity assessment?

  • HPLC-DAD/MS : Use C18 columns (gradient: 0.1% formic acid in water/acetonitrile) to separate diastereomers or regioisomers .
  • Chiral chromatography : Polysaccharide-based columns (Chiralpak AD-H) to resolve enantiomeric impurities introduced during synthesis .
  • Elemental analysis : Confirm stoichiometry (C, H, N) within 0.3% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.